molecular formula C18H23N3O B7007735 N-(6-cyanopyridin-3-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide

N-(6-cyanopyridin-3-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide

Cat. No.: B7007735
M. Wt: 297.4 g/mol
InChI Key: SIQIBTQNRYNANG-UHFFFAOYSA-N
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Description

N-(6-cyanopyridin-3-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide is a complex organic compound that features a cyano group attached to a pyridine ring, a cyclobutyl group, and a cyclohexane carboxamide moiety

Properties

IUPAC Name

N-(6-cyanopyridin-3-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-21(17-10-9-16(11-19)20-12-17)18(22)15-7-5-14(6-8-15)13-3-2-4-13/h9-10,12-15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQIBTQNRYNANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)C#N)C(=O)C2CCC(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyanopyridin-3-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyano-substituted pyridine derivative. One common method involves the cyanoacetylation of amines, where cyanoacetamides are synthesized by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The cyclobutyl and cyclohexane moieties are then introduced through subsequent reactions, such as cyclization and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions, high-temperature stirring, and the use of catalysts may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-cyanopyridin-3-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(6-cyanopyridin-3-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-cyanopyridin-3-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring are key functional groups that enable the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted pyridine derivatives and cyclohexane carboxamides. Examples include:

  • N-(4-cyanopyridin-3-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide
  • N-(6-cyanopyridin-2-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide

Uniqueness

N-(6-cyanopyridin-3-yl)-4-cyclobutyl-N-methylcyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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